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Compound of Interest

Compound Name: 3-Fluoropyridine-2-carboxylic acid

Cat. No.: B114950 Get Quote

3-Fluoropyridine-2-carboxylic acid (CAS 152126-31-3) is a heterocyclic building block of

significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a

pyridine ring functionalized with both a carboxylic acid and a fluorine atom, provides a unique

combination of electronic and steric properties. The pyridine core is a common motif in

pharmaceuticals, while the carboxylic acid group offers a handle for amide bond formation and

can act as a key interaction point with biological targets.

The strategic placement of a fluorine atom at the 3-position is particularly noteworthy. Fluorine,

being the most electronegative element, can profoundly modulate a molecule's

physicochemical properties, including acidity, lipophilicity, metabolic stability, and

conformational preference.[3][4][5] These modulations are often exploited in drug design to

enhance pharmacokinetic profiles, improve target affinity, and block sites of metabolic

degradation.[3][5][6] This guide provides a comprehensive analysis of the core

physicochemical properties of 3-Fluoropyridine-2-carboxylic acid, details the experimental

protocols for their determination, and discusses the implications for its application in research

and development.

Core Physicochemical Data Summary
The fundamental properties of 3-Fluoropyridine-2-carboxylic acid are summarized below,

providing a quick reference for laboratory use. These values are critical for predicting the

compound's behavior in both chemical reactions and biological systems.
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Property Value Source(s)

Molecular Formula C₆H₄FNO₂ [1][2][7]

Molecular Weight 141.10 g/mol [1][2][7]

Appearance
Light yellow to brown

crystalline powder
[1][2]

Melting Point 154 °C [1][2]

Boiling Point 265.2 °C (at 760 mmHg) [1][2]

Density 1.419 g/cm³ [1][2]

pKa (Predicted) 2.71 ± 0.10 [1][2]

LogP (Predicted) 0.91890 [1]

Flash Point 114.2 °C [1][2]

Detailed Analysis of Key Properties
Acidity and Ionization State (pKa)
The predicted pKa of 2.71 is characteristic of a carboxylic acid group whose acidity is

enhanced by the electron-withdrawing effects of both the pyridine ring and the adjacent fluorine

atom.[1][2]

Causality and Significance: The pKa value is paramount as it dictates the ionization state of

the molecule at a given pH.[8] According to the Henderson-Hasselbalch equation, at

physiological pH (~7.4), which is more than four units above the pKa, the carboxylic acid

group will be almost completely deprotonated to its carboxylate form. This anionic state has

profound implications:

Solubility: The charged carboxylate form generally exhibits significantly higher aqueous

solubility than the neutral acid form.

Biological Interactions: The negatively charged group can form strong ionic bonds or

hydrogen bonds with positively charged residues (e.g., arginine, lysine) in protein binding

pockets, often acting as a critical pharmacophore.
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Membrane Permeability: The high polarity of the anionic form typically reduces passive

diffusion across lipid membranes, which must be considered in drug design.

Thermal Stability (Melting Point)
The sharp and relatively high melting point of 154 °C suggests that 3-Fluoropyridine-2-
carboxylic acid exists as a stable, well-ordered crystalline solid at room temperature.[1][2]

Causality and Significance: A defined crystalline state is crucial for pharmaceutical

development, influencing properties such as purity, stability, and dissolution rate.[9] The

thermal stability indicated by the melting point is essential for assessing storage conditions

and compatibility with manufacturing processes like milling or formulation. Differential

Scanning Calorimetry (DSC) is the gold-standard technique for precisely characterizing such

thermal transitions.[10][11]

Lipophilicity (LogP)
The predicted octanol-water partition coefficient (LogP) of approximately 0.91 suggests the

compound has moderate lipophilicity.[1]

Causality and Significance: LogP is a key indicator of a drug's ability to permeate biological

membranes and its distribution between aqueous and lipid environments in the body.[6] A

LogP value around 1 often represents a balance between aqueous solubility and lipid

permeability, a desirable trait for many drug candidates. The fluorine atom can increase

lipophilicity, which in this case helps to offset the high polarity of the carboxylic acid group,

contributing to a balanced profile.[6][12]

Experimental Determination Protocols
To ensure scientific rigor, the determination of these properties must follow validated

experimental protocols. The following sections detail the methodologies for measuring pKa,

solubility, and melting point.

Protocol 1: pKa Determination via Potentiometric
Titration
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Potentiometric titration is a highly accurate and widely used method for determining the pKa of

ionizable compounds.[13][14][15]

Methodology Rationale: This method relies on monitoring the pH of a solution as a titrant of

known concentration is added. The point of half-equivalence, where the concentrations of the

acidic and conjugate base forms are equal, corresponds to the pKa. The inflection point of the

resulting titration curve provides a precise determination of this value.[8][14]

Step-by-Step Protocol:

Instrument Calibration: Calibrate a potentiometer and a combined pH electrode using

standard aqueous buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).[13]

Sample Preparation: Accurately weigh and dissolve 3-Fluoropyridine-2-carboxylic acid in

a suitable solvent (e.g., water or a co-solvent system for sparingly soluble compounds) to a

known concentration (e.g., 1 mM).[8][13]

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a

temperature-controlled reaction vessel equipped with a magnetic stirrer. Add a supporting

electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]

Initial pH Adjustment: Acidify the solution to a pH approximately 2 units below the expected

pKa (e.g., to pH ~1.8-2.0) using a standardized solution of 0.1 M HCl.[8]

Titration: Titrate the solution by adding small, precise increments of a standardized base

(e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording

the value and the total volume of titrant added.[8]

Data Collection: Continue the titration until the pH is approximately 2 units above the final

expected equivalence point (e.g., pH 12-12.5).[8][13]

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is

determined from the pH value at the half-equivalence point, which corresponds to the

inflection point of the sigmoid curve.[14]

Validation: Perform the titration in triplicate to ensure reproducibility and report the average

pKa with the standard deviation.[13]
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Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Equilibrium Solubility Determination via
Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium

thermodynamic solubility due to its reliability.[16][17]

Methodology Rationale: This technique ensures that a true equilibrium is reached between the

undissolved solid and the saturated solution. By adding an excess of the compound and

allowing sufficient time for equilibration, the measured concentration of the resulting clear

supernatant represents the maximum solubility under the specified conditions.[18]

Step-by-Step Protocol:

Preparation: Add an excess amount of solid 3-Fluoropyridine-2-carboxylic acid to a known

volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.

The excess solid should be clearly visible.[16]

Equilibration: Place the vials in a temperature-controlled shaker or agitator (e.g., 25 °C or 37

°C). Agitate for a predetermined time sufficient to reach equilibrium (typically 24-48 hours).

[19]

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated

solution (supernatant) from the excess solid. This is a critical step and can be achieved by

centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

[20]

Quantification: Carefully remove an aliquot of the clear supernatant.
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Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the

dissolved compound using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection, against a standard curve.

Validation: Prepare at least three replicate samples to ensure the precision of the

measurement.
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3. Separate Phases
(Centrifuge or Filter)

4. Sample Supernatant
& Dilute

5. Analyze Concentration
(e.g., HPLC) End: Report Solubility (mg/mL)
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Caption: Workflow for equilibrium solubility by the shake-flask method.

Protocol 3: Melting Point Determination via Differential
Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides precise melting point (Tm) and enthalpy of

fusion (ΔH) data.[10][21]

Methodology Rationale: DSC measures the difference in heat flow required to increase the

temperature of a sample and a reference as a function of temperature.[9] Melting is an

endothermic process that appears as a distinct peak on the DSC thermogram. The onset or

peak of this peak is taken as the melting point.[11]

Step-by-Step Protocol:

Sample Preparation: Accurately weigh a small amount of the crystalline 3-Fluoropyridine-2-
carboxylic acid (typically 1-5 mg) into a DSC sample pan (e.g., aluminum).

Encapsulation: Hermetically seal the pan to ensure no mass is lost during heating.

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the

DSC instrument's furnace.

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10

°C/min) over a temperature range that brackets the expected melting point (e.g., from 25 °C
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to 200 °C). The sample chamber is typically purged with an inert gas like nitrogen.[9]

Data Acquisition: The instrument records the differential heat flow between the sample and

the reference as a function of temperature.

Data Analysis: The resulting thermogram will show an endothermic peak. The onset

temperature of this peak is typically reported as the melting point. The area under the peak is

proportional to the enthalpy of fusion.
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Caption: Workflow for melting point determination using DSC.

Spectroscopic Profile
Structural confirmation of 3-Fluoropyridine-2-carboxylic acid relies on standard

spectroscopic techniques:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom.

The carboxylic acid proton typically appears as a broad singlet far downfield (10-12 ppm).

[22]

¹³C NMR: The carbon spectrum will show six distinct signals. The carbonyl carbon of the

carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region.[22]

The carbon bonded to the fluorine will show a large C-F coupling constant.

FTIR: The infrared spectrum will exhibit a very broad O-H stretching band for the hydrogen-

bonded carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching

absorption will be present around 1700-1750 cm⁻¹.[22] The C-F stretch typically appears in

the 1150-1250 cm⁻¹ region.[23]

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of 141.10 g/mol .

[7] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and
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COOH (M-45).[22]

Safety and Handling
According to safety data sheets, 3-Fluoropyridine-2-carboxylic acid is an irritant.[24]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[24][25]

Precautions: Handling should be performed in a well-ventilated area, such as a fume hood.

[24] Appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat, must be worn.[25][26] Avoid generating dust.[24][26]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][26]

Conclusion
3-Fluoropyridine-2-carboxylic acid is a valuable chemical entity whose utility is defined by its

key physicochemical properties. Its low pKa ensures it exists predominantly as an anion in

physiological conditions, influencing its solubility and biological interactions. Its moderate

lipophilicity and stable crystalline nature further contribute to a profile that is attractive for drug

discovery and as a versatile synthetic intermediate. A thorough understanding and precise

experimental determination of these properties, using the robust protocols outlined in this

guide, are essential for its effective and predictable application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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